molecular formula C8H18N2 B108501 N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine CAS No. 67660-50-8

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine

Cat. No.: B108501
CAS No.: 67660-50-8
M. Wt: 142.24 g/mol
InChI Key: APXNZZVBAPDZPY-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine is an organic compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. This compound is characterized by the presence of an ethylideneamino group and two propan-2-yl groups attached to a central nitrogen atom. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine typically involves the reaction of ethylideneamine with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • N-ethylidene-N-methylamine
  • N-ethylidene-N-isopropylamine
  • N-[(Z)-ethylideneamino]-N-methylpropan-2-amine

Uniqueness

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-6-9-10(7(2)3)8(4)5/h6-8H,1-5H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXNZZVBAPDZPY-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NN(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N\N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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